Cas no 60588-60-5 (ethyl 2-(2-methyl-1,3-thiazol-5-yl)acetate)

Ethyl 2-(2-methyl-1,3-thiazol-5-yl)acetate is a versatile thiazole-based ester compound used in organic synthesis and pharmaceutical research. Its key advantages include a stable thiazole core, which enhances reactivity in heterocyclic chemistry, and an ethyl ester group that facilitates further functionalization. The compound serves as a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting medicinal applications. Its structural features, including the electron-rich thiazole ring and ester functionality, make it suitable for coupling reactions and derivatization. The product exhibits good solubility in common organic solvents, ensuring ease of handling in laboratory settings. Its consistent purity and well-defined reactivity profile support reliable use in complex synthetic pathways.
ethyl 2-(2-methyl-1,3-thiazol-5-yl)acetate structure
60588-60-5 structure
Product Name:ethyl 2-(2-methyl-1,3-thiazol-5-yl)acetate
CAS No:60588-60-5
MF:C8H11NO2S
MW:185.24344086647
MDL:MFCD26940269
CID:1036731
PubChem ID:20388951
Update Time:2025-05-20

ethyl 2-(2-methyl-1,3-thiazol-5-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(2-methylthiazol-5-yl)acetate
    • ethyl 2-(2-methyl-1,3-thiazol-5-yl)acetate
    • ethyl 2-methyl-5-thiazole acetate
    • 60588-60-5
    • Ethyl (2-methyl-1,3-thiazol-5-yl)acetate
    • RGPWSBLQRKGRSH-UHFFFAOYSA-N
    • AKOS016013445
    • F2147-6727
    • SCHEMBL11566214
    • Ethyl2-(2-methylthiazol-5-yl)acetate
    • DTXSID70606573
    • DB-360326
    • MDL: MFCD26940269
    • Inchi: 1S/C8H11NO2S/c1-3-11-8(10)4-7-5-9-6(2)12-7/h5H,3-4H2,1-2H3
    • InChI Key: RGPWSBLQRKGRSH-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC=C1CC(=O)OCC

Computed Properties

  • Exact Mass: 185.05104977g/mol
  • Monoisotopic Mass: 185.05104977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 67.4Ų

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Additional information on ethyl 2-(2-methyl-1,3-thiazol-5-yl)acetate

Ethyl 2-(2-methyl-1,3-thiazol-5-yl)acetate (CAS No 60588-60-5): A Comprehensive Overview in Modern Chemical Biology

Ethyl 2-(2-methyl-1,3-thiazol-5-yl)acetate, identified by its unique Chemical Abstracts Service Number (CAS No 60588-60-5), is a compound of significant interest in the realm of chemical biology and pharmaceutical research. This ester derivative, featuring a thiazole core appended to an acetic acid moiety, has garnered attention due to its structural versatility and potential biological activities. The thiazole ring, a heterocyclic structure characterized by sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry, frequently employed in the development of drugs targeting various therapeutic pathways.

The compound’s synthesis involves the strategic coupling of ethyl acetoacetate with 2-methylthiazole, a reaction typically catalyzed by acidic or basic conditions. This transformation not only highlights the compound’s synthetic accessibility but also underscores its relevance in organic synthesis methodologies. The presence of the methyl group at the 2-position of the thiazole ring introduces steric and electronic modifications, influencing its reactivity and interaction with biological targets.

In recent years, Ethyl 2-(2-methyl-1,3-thiazol-5-yl)acetate has been explored for its pharmacological potential. Studies have demonstrated its ability to modulate enzyme activities and interfere with signaling cascades relevant to inflammatory and infectious diseases. Notably, derivatives of thiazole have shown promise in inhibiting enzymes such as COX-2 and lipoxygenases, which are pivotal in mediating inflammatory responses. The compound’s structural motif is reminiscent of several approved drugs, suggesting a plausible role in drug repurposing initiatives.

Moreover, the thiazole scaffold has been extensively studied for its antimicrobial properties. Research indicates that compounds incorporating thiazole rings can disrupt bacterial cell membranes or inhibit essential metabolic pathways. The ethyl acetate moiety further enhances solubility and bioavailability, making it an attractive candidate for formulation development. Preclinical studies have begun to unravel the mechanistic underpinnings of its action, revealing interactions with both bacterial and eukaryotic proteins.

The intersection of chemical biology and computational chemistry has accelerated the discovery pipeline for novel bioactive molecules like Ethyl 2-(2-methyl-1,3-thiazol-5-yl)acetate. High-throughput virtual screening (HTVS) combined with molecular docking techniques has identified this compound as a hit against several protein targets associated with cancer and neurodegenerative disorders. The precision of these computational methods allows researchers to predict binding affinities and optimize lead structures before experimental validation.

Emerging research also highlights the compound’s potential in neurobiology. Thiazole derivatives have been implicated in modulating neurotransmitter release and receptor function, making them candidates for treating neurological conditions such as epilepsy and Alzheimer’s disease. The methylthiazole component appears to interact selectively with certain ion channels and G-protein coupled receptors (GPCRs), suggesting therapeutic applications beyond traditional anti-inflammatory roles.

The agrochemical sector has not been left untouched by the versatility of Ethyl 2-(2-methyl-1,3-thiazol-5-yl)acetate. Its structural features make it a viable candidate for developing novel pesticides that target pest-specific enzymes while maintaining environmental safety. Field trials are underway to evaluate its efficacy against fungal pathogens in crops, offering an alternative to conventional fungicides that may face resistance issues.

Sustainable chemistry principles have also guided recent synthetic approaches to this compound. Green chemistry methodologies focus on reducing waste generation and utilizing renewable feedstocks. Researchers have explored biocatalytic routes to produce Ethyl 2-(2-methyl-1,3-thiazol-5-yl)acetate, leveraging enzymes such as lipases for esterification reactions under mild conditions. This aligns with global efforts to minimize the environmental footprint of pharmaceutical production.

The future directions for Ethyl 2-(2-methyl-1,3-thiazol-5-yl)acetate include further optimization through structure-based drug design (SBDD). By integrating experimental data with computational modeling, scientists aim to enhance its potency while reducing off-target effects. Additionally, exploring prodrug formulations could improve its delivery profile across biological barriers.

In conclusion, Ethyl 2-(2-methyl-1,3-thiazol-5-yl)acetate (CAS No 60588-60-5) represents a multifaceted compound with broad applications in chemical biology and beyond. Its unique structural features—comprising an acetic acid ester linked to a substituted thiazole ring—position it as a valuable scaffold for drug discovery and material science innovation. As research continues to uncover new therapeutic possibilities and sustainable synthetic routes, this compound exemplifies the dynamic interplay between molecular design and biological function in modern science.

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